

5-Bromo-3-iodopyrazin-2-amine chemical properties

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Compound of Interest

Compound Name: 5-Bromo-3-iodopyrazin-2-amine

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **5-Bromo-3-iodopyrazin-2-amine**

Senior Application Scientist Note: The following guide addresses the chemical properties and synthetic applications of **5-Bromo-3-iodopyrazin-2-amine**. It is important to note that publicly available, peer-reviewed data on this specific molecule is scarce. Therefore, this document has been constructed by integrating information from chemical supplier databases with established principles of heterocyclic chemistry, particularly drawing parallels from the reactivity of related halogenated pyrazines and pyridines. The experimental protocols provided are proposed methodologies based on established catalytic cross-coupling reactions and require experimental validation.

Abstract

5-Bromo-3-iodopyrazin-2-amine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Possessing three distinct functional groups—an amine, a bromine atom, and an iodine atom—on an electron-deficient pyrazine core, this molecule offers multiple, orthogonal reactive sites for complex molecular construction. This guide provides a comprehensive overview of its known properties, predicted spectral characteristics, and its anticipated chemical reactivity. We present detailed, field-proven protocols for its strategic functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, highlighting the differential reactivity of the carbon-iodine and carbon-bromine bonds. This

document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their synthetic programs.

Introduction

Substituted pyrazines are a critical class of N-heterocycles found in numerous biologically active compounds and functional materials[1]. The introduction of multiple, distinct halogen atoms onto the pyrazine core creates a powerful synthetic intermediate. **5-Bromo-3-iodopyrazin-2-amine** (Figure 1) is a prime example of such a scaffold. The pyrazine ring is inherently electron-deficient, which influences the reactivity of its substituents. The presence of an amino group, a moderately activating and directing group, along with two different halogens at strategic positions, sets the stage for selective, stepwise functionalization. This allows for the controlled and directional synthesis of complex target molecules, a highly desirable feature in modern drug discovery and development.

This guide will detail the known characteristics of this compound and provide expert insights into its synthetic potential, focusing on the selective reactivity of the C-I versus the C-Br bond in palladium-catalyzed cross-coupling reactions.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the basic physicochemical properties are foundational to any experimental work. While extensive experimental data is not available in the literature, key identifiers and properties have been collated from chemical supplier databases.

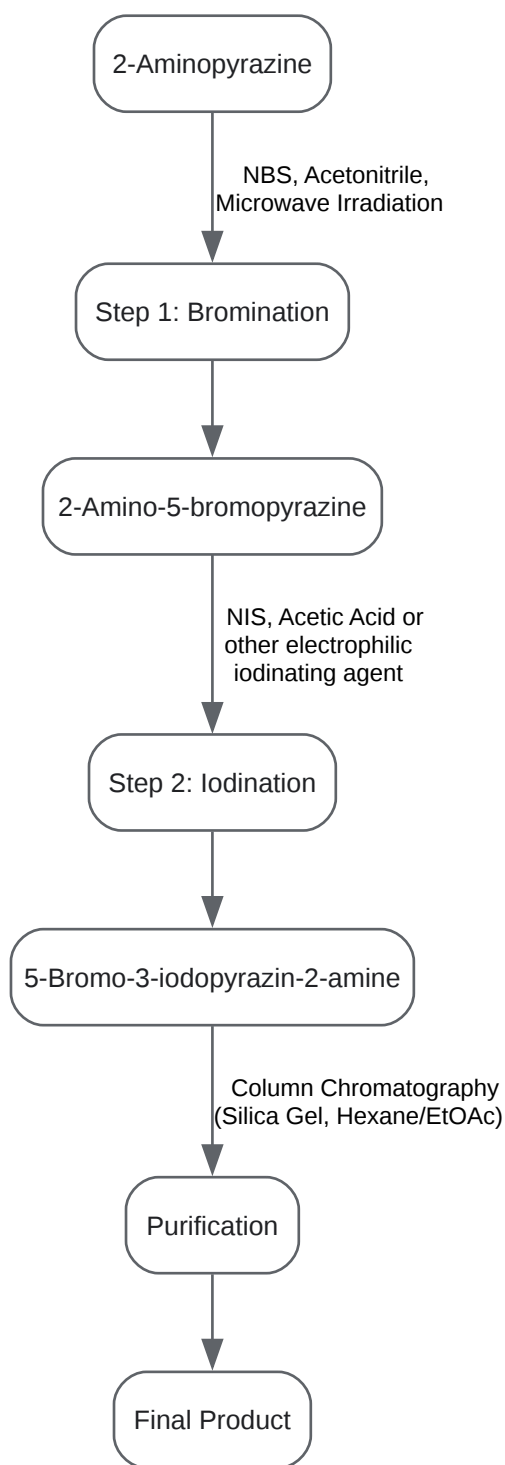
Property	Value	Source(s)
CAS Number	1062608-42-7	[2][3][4][5][6]
Molecular Formula	C ₄ H ₃ BrIN ₃	[4]
Molecular Weight	299.90 g/mol	[4]
Appearance	Data not available; likely an off-white to yellow or brown solid.	Inferred
Melting Point	Not reported.	[3][6]
Boiling Point	Not reported.	[3][6]
Solubility	Expected to be soluble in polar organic solvents like DMF, DMSO, and moderately soluble in THF, ethyl acetate, and dichloromethane.	Inferred

Figure 1: Chemical Structure of **5-Bromo-3-iodopyrazin-2-amine**.

Proposed Synthesis and Purification

While a specific, published synthesis for **5-Bromo-3-iodopyrazin-2-amine** was not found, a plausible route can be designed starting from commercially available 2-aminopyrazine. The halogenation of aminopyrazines is a known transformation[7][8]. The directing effects of the amino group and the first halogen substituent would guide the position of the second halogen. A logical sequence would involve bromination followed by iodination.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **5-Bromo-3-iodopyrazin-2-amine**.

Detailed Proposed Protocol

Step 1: Synthesis of 2-Amino-5-bromopyrazine

- Rationale: The amino group is an activating ortho-, para-director. In the pyrazine system, the 5-position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a reliable and easy-to-handle brominating agent. Microwave irradiation can significantly accelerate the reaction[8].
- To a microwave-safe vial, add 2-aminopyrazine (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and anhydrous acetonitrile.
- Seal the vial and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes, monitoring by TLC or LC-MS for the consumption of the starting material.
- After cooling, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of **5-Bromo-3-iodopyrazin-2-amine**

- Rationale: The existing amino and bromo substituents will direct the incoming electrophilic iodine. The 3-position is activated by the amino group and is the most likely site for the second halogenation. N-Iodosuccinimide (NIS) is an effective iodinating agent for electron-rich heterocycles[9].
- Dissolve 2-amino-5-bromopyrazine (1.0 eq) in acetic acid or another suitable solvent like DMF.
- Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

- Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate.

Purification:

- The crude **5-Bromo-3-iodopyrazin-2-amine** should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Spectral Analysis (Predicted)

No published spectra are available for this compound. However, we can predict the key features based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum in a solvent like DMSO- d_6 is expected to be simple, showing two main signals:
 - A singlet for the remaining aromatic proton on the pyrazine ring (H-6). Due to the electron-withdrawing nature of the adjacent bromine and the pyrazine nitrogens, this proton would appear significantly downfield, likely in the δ 8.0-8.5 ppm range.
 - A broad singlet for the amino ($-\text{NH}_2$) protons, likely in the δ 6.0-7.0 ppm range. The chemical shift of these protons can be highly variable depending on solvent and concentration.
- ^{13}C NMR: The spectrum will show four distinct signals for the pyrazine ring carbons. The carbon atoms directly attached to the electronegative nitrogen, bromine, and iodine atoms will have characteristic shifts. The C-I and C-Br signals are expected to be at lower field compared to unsubstituted carbons, but their exact positions are difficult to predict without experimental data.
- IR Spectroscopy: Key vibrational bands would include:

- N-H stretching of the primary amine, appearing as two bands in the 3300-3500 cm^{-1} region.
- N-H bending around 1600-1650 cm^{-1} .
- C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm^{-1} region.
- C-Br and C-I stretching vibrations in the fingerprint region ($< 800 \text{ cm}^{-1}$).
- Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$ in an approximate 1:1 ratio), resulting in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.

Chemical Reactivity and Synthetic Utility

Electronic Profile and Reactivity

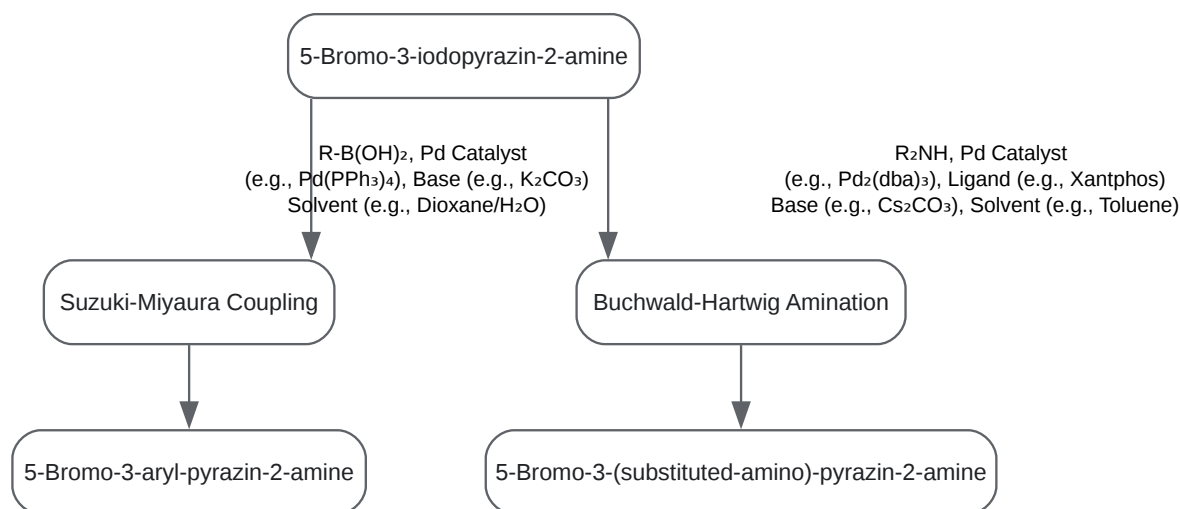
The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes the ring less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution. The amino group is an electron-donating group, which partially mitigates this effect and activates the ring. The key to the synthetic utility of this molecule lies in the differential reactivity of the C-I and C-Br bonds, which allows for selective, sequential cross-coupling reactions.

Differential Reactivity: C-I vs. C-Br

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength decreases in the order $\text{C-Cl} > \text{C-Br} > \text{C-I}$. Consequently, the C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. This difference can be exploited to achieve highly selective functionalization at the C-3 position (iodine) while leaving the C-5 position (bromine) intact for a subsequent transformation.

Proposed Protocols for Key Transformations

A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds[10][11]. By carefully selecting the catalyst and conditions, a boronic acid or ester can be coupled selectively at the C-I position.



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Caption: Selective functionalization via Suzuki and Buchwald-Hartwig reactions.

Protocol:

- In an oven-dried Schlenk tube, combine **5-Bromo-3-iodopyrazin-2-amine** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $Pd(PPh_3)_4$ (0.05 eq), and a base like K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
- Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
- Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the residue by flash column chromatography to yield the 5-bromo-3-aryl-pyrazin-2-amine product.

B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is a powerful tool for constructing carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals[12][13][14]. Similar selectivity for the C-I bond is expected.

Protocol:

- To an oven-dried Schlenk tube, add **5-Bromo-3-iodopyrazin-2-amine** (1.0 eq), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., Cs_2CO_3 or K_3PO_4 , 1.5-2.0 eq).
- Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
- Add the amine coupling partner (1.2-1.5 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Heat the reaction mixture with stirring to 90-110 °C. Monitor the reaction's progress.
- After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
- Wash the filtrate with water and brine, then dry the organic layer and concentrate.
- Purify the product by flash column chromatography.

Safety and Handling

As with any potent chemical intermediate, proper safety precautions are essential. Aromatic amines and halogenated heterocyclic compounds can be toxic and should be handled with care[15][16][17].

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

- **Handling:** Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. Many halogenated compounds are light-sensitive.
- **Waste Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-3-iodopyrazin-2-amine represents a highly valuable, albeit under-explored, synthetic building block. Its densely packed functionality on an electron-poor pyrazine core provides a platform for creating diverse and complex molecular architectures. The key to its utility is the differential reactivity of the C-I and C-Br bonds, which enables selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. While experimental data remains limited, the principles of modern organic synthesis allow for the rational design of protocols to exploit its synthetic potential. This guide provides a foundational framework for researchers to begin exploring the chemistry of this promising intermediate in their pursuit of novel pharmaceuticals and advanced materials.

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